S-Methyl p-toluenethiosulfonate
Overview
Description
S-Methyl p-toluenethiosulfonate is a chemical compound with the linear formula C8H10O2S21. It has a molecular weight of 202.2961.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of S-Methyl p-toluenethiosulfonate from the web search results.Molecular Structure Analysis
The S-Methyl p-toluenethiosulfonate molecule contains a total of 22 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate2.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions of S-Methyl p-toluenethiosulfonate from the web search results.Physical And Chemical Properties Analysis
S-Methyl p-toluenethiosulfonate has a molecular weight of 202.2961. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Antitumor Substances
S-Methyl p-toluenethiosulfonate has been explored in the realm of cancer research. For instance, Hayashi et al. (1967) studied the reactions of benzyl benzene or p-toluenethiosulfonate with active methylene compounds to understand the mechanism of anti-tumor activity (Hayashi et al., 1967).
Synthesis and Characterization
Takeuchi (2001) described the synthesis and physical properties of Methyl p-Toluenethiosulfonate, highlighting its role as a methylsulfenylating agent for forming useful intermediates in various applications (Takeuchi, 2001).
Removal of Genotoxic Impurities
Keçili et al. (2013) discussed an efficient approach for the removal of methyl p-toluenesulfonate, a potentially genotoxic impurity, from pharmaceutical formulations, demonstrating its significance in pharmaceutical safety (Keçili et al., 2013).
Modification of Thiol Enzymes
Makarov et al. (2019) reported the use of S-Methyl methanethiosulfonate in biochemistry for alkylating thiol groups of protein cysteines, demonstrating its utility in experimental studies of redox-sensitive proteins and enzymes (Makarov et al., 2019).
Fluorescent Probes
Li et al. (2014) synthesized sulfur-doped graphene quantum dots using sodium p-toluenesulfonate, employing these as efficient fluorescent probes for selective detection of Fe(3+) in human serum, indicating potential applications in clinical diagnosis (Li et al., 2014).
Methane Biosynthesis Inhibition
Gunsalus et al. (1978) synthesized analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) and tested their ability to inhibit the reduction of methyl-coenzyme M to methane in extracts of Methanobacterium thermoautotrophicum (Gunsalus et al., 1978).
Bioengineering Applications
Wan et al. (2009) explored the growth of cell lines on the conducting polymer poly(3,4-ethylenedioxythiophene) doped with p-toluenesulfonate, showing how electrical stimuli can control cell growth and morphology on such substrates (Wan et al., 2009).
Safety And Hazards
S-Methyl p-toluenethiosulfonate is considered hazardous. It can cause harm if swallowed, severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation4. It should be stored locked up and in a well-ventilated place4.
Future Directions
S-Methyl p-toluenethiosulfonate is provided to early discovery researchers as part of a collection of rare and unique chemicals5. It has been used in scientific research and industry6.
Relevant Papers
Unfortunately, I couldn’t find specific papers on S-Methyl p-toluenethiosulfonate from the web search results. However, it’s worth noting that this compound is used in scientific research and industry6, indicating that it may be discussed in scientific literature within those contexts.
Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For more detailed information, please refer to scientific literature or safety data sheets provided by manufacturers.
properties
IUPAC Name |
1-methyl-4-methylsulfanylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S2/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAGJMNZJWNJOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198001 | |
Record name | Benzenesulfonothioic acid, 4-methyl-, S-methyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Methyl p-toluenethiosulfonate | |
CAS RN |
4973-66-4 | |
Record name | S-Methyl 4-methylbenzenesulfonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4973-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluenesulfonic acid, thio-, S-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004973664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Methyl p-toluenethiosulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonothioic acid, 4-methyl-, S-methyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-methyl toluene-p-thiosulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-methyl-4-[(methylsulfanyl)sulfonyl]benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD82JRN7QU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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